

Charybdotoxin: A Comprehensive Technical Guide to its Amino Acid Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Charybdotoxin*

Cat. No.: *B568394*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (ChTX), a 37-amino acid neurotoxin isolated from the venom of the scorpion *Leiurus quinquestriatus hebraeus*, is a potent and selective blocker of specific potassium channels.^{[1][2]} Its unique structure and mechanism of action have made it an invaluable tool in the study of ion channel physiology and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the amino acid sequence of **Charybdotoxin**, its three-dimensional structure, its mechanism of action, and the key experimental protocols used for its characterization.

Amino Acid Sequence and Physicochemical Properties

Charybdotoxin is a single polypeptide chain composed of 37 amino acids with a molecular weight of approximately 4.3 kDa.^{[3][4]} The primary structure is characterized by a high content of cysteine residues, which form three crucial disulfide bonds that stabilize its tertiary structure.

The amino acid sequence of **Charybdotoxin** is:

(Pyr)-Phe-Thr-Asn-Val-Ser-Cys-Thr-Thr-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys-Met-Asn-Lys-Lys-Cys-Arg-Cys-Tyr-Ser[2]

The three disulfide bridges are formed between the following cysteine residues: Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.[2][5]

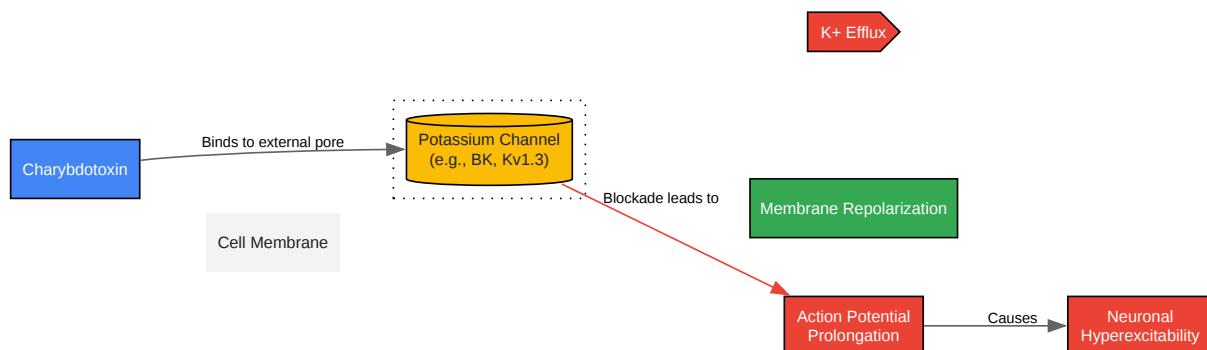
Table 1: Physicochemical Properties of **Charybdotoxin**

Property	Value	Reference
Molecular Formula	$C_{176}H_{277}N_{57}O_{55}S_7$	[1][2]
Molecular Weight	~4.3 kDa	[3][4]
Number of Amino Acids	37	[1]
Disulfide Bridges	3 (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35)	[2][5]
Dissociation Constant (Kd)	2.1 nM (for Ca^{2+} -activated K^+ channels)	[3][4]
Dissociation Constant (Kd)	0.5 - 1.5 nM (for "type n" K^+ channels in Jurkat cells)	[6]

Table 2: Amino Acid Composition of **Charybdotoxin**

Amino Acid	Integer Value
Asx (Asp + Asn)	3
Glx (Glu + Gln)	3
Ser	5
Gly	1
His	1
Arg	3
Thr	4
Tyr	1
Val	2
Met	1
Cys	6
Leu	1
Phe	1
Lys	4
Trp	Not Determined

Data derived from amino acid analysis as described in the cited literature.[\[4\]](#)


Three-Dimensional Structure

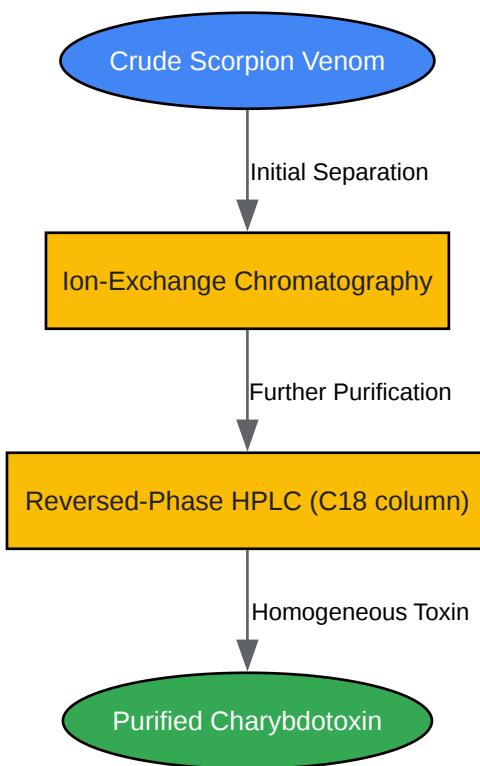
The tertiary structure of **Charybdotoxin** has been elucidated by two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and X-ray crystallography.[\[7\]](#)[\[8\]](#) The molecule adopts a compact, globular fold characterized by a triple-stranded antiparallel β -sheet and a short α -helical segment.[\[5\]](#)[\[7\]](#) This stable conformation is maintained by the three intramolecular disulfide bonds. The distribution of charged and hydrophobic residues on the molecular surface is critical for its interaction with potassium channels.

Mechanism of Action and Signaling Pathway

Charybdotoxin functions as a potent pore blocker of several types of potassium channels, including high-conductance calcium-activated potassium (BK) channels and certain voltage-gated potassium (Kv) channels.^{[3][6][9]} The toxin binds to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the efflux of potassium ions.^{[1][3][9]} This blockade of potassium channels leads to a prolongation of the action potential and neuronal hyperexcitability.^{[1][9]}

The interaction between **Charybdotoxin** and the potassium channel is highly specific and involves electrostatic interactions between positively charged residues on the toxin's surface and negatively charged residues in the channel's outer mouth.

[Click to download full resolution via product page](#)


Mechanism of **Charybdotoxin** action on potassium channels.

Experimental Protocols

The characterization of **Charybdotoxin** has involved a series of key experimental procedures, from its initial isolation to the detailed analysis of its structure and function.

Purification of Charybdotoxin from Scorpion Venom

A multi-step chromatographic process is employed to isolate **Charybdotoxin** from the crude venom of *Leiurus quinquestriatus hebraeus*.

[Click to download full resolution via product page](#)

Workflow for the purification of **Charybdotoxin**.

Methodology:

- Ion-Exchange Chromatography: The crude venom is first subjected to ion-exchange chromatography to separate proteins based on their net charge.[3][4]
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing **Charybdotoxin** are then further purified using RP-HPLC on a C18 column, which separates molecules based on their hydrophobicity.[3][4]

Amino Acid Sequencing

The primary structure of the purified **Charybdotoxin** was determined using Edman degradation.

Methodology:

- Reduction and Alkylation: The disulfide bonds of the purified toxin are reduced and then alkylated to prevent their reformation.
- Automated Edman Degradation: The linearized peptide is then subjected to automated Edman degradation, which sequentially removes and identifies the N-terminal amino acid residue in each cycle.[\[4\]](#)

Structural Determination by 2D-NMR Spectroscopy

The three-dimensional structure of **Charybdotoxin** in solution was determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy.[\[7\]](#)

Methodology:

- Sample Preparation: A concentrated solution of purified **Charybdotoxin** is prepared in a suitable buffer.
- 2D-NMR Data Acquisition: A series of 2D-NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to obtain through-bond and through-space proton-proton correlations.
- Structure Calculation: The distance restraints derived from the NOESY spectra, along with dihedral angle restraints from COSY data, are used in distance geometry and molecular dynamics calculations to generate a family of structures consistent with the experimental data.[\[7\]](#)

Functional Analysis using Patch-Clamp Electrophysiology

The effect of **Charybdotoxin** on the activity of single potassium channels is studied using the patch-clamp technique.[\[4\]](#)[\[6\]](#)

Methodology:

- Cell Preparation: Cells expressing the potassium channel of interest are prepared for patch-clamp recording.
- Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through a single channel.
- Toxin Application: Purified **Charybdotoxin** is applied to the extracellular side of the membrane patch, and the resulting changes in channel activity (e.g., channel open probability, mean open time) are recorded and analyzed to determine the toxin's blocking kinetics and affinity.[\[4\]](#)[\[6\]](#)

Conclusion

Charybdotoxin remains a cornerstone in the field of ion channel research. Its well-defined structure and potent, specific inhibitory action on potassium channels have provided invaluable insights into the structure-function relationships of these crucial membrane proteins. The experimental methodologies detailed herein have been fundamental to our current understanding of this remarkable toxin and continue to be relevant in the ongoing exploration of ion channel pharmacology and the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Charybdotoxin - Wikipedia [en.wikipedia.org]
- 2. qyaobio.com [qyaobio.com]
- 3. Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Solution synthesis of charybdotoxin (ChTX), a K⁺ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Charybdotoxin blocks voltage-gated K⁺ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular structure of charybdotoxin, a pore-directed inhibitor of potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K⁺ channel | eLife [elifesciences.org]
- 9. Charybdotoxin [bionity.com]
- To cite this document: BenchChem. [Charybdotoxin: A Comprehensive Technical Guide to its Amino Acid Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568394#the-amino-acid-sequence-of-charybdotoxin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com